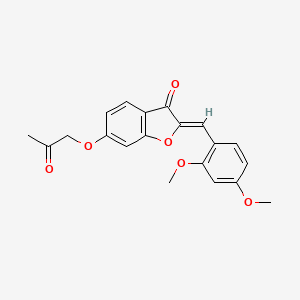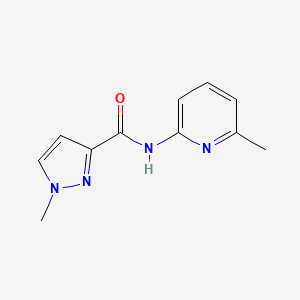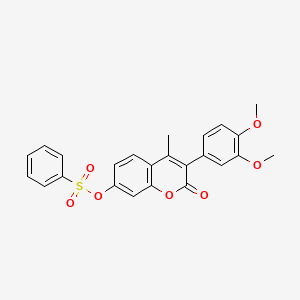
3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of chromenone, which is a class of organic compounds characterized by a fused ring structure comprising a benzene ring and a pyran ring with a ketone group . The 3,4-dimethoxyphenyl group suggests the presence of a phenyl ring with two methoxy (-OCH3) groups attached at the 3rd and 4th positions. The benzenesulfonate moiety is a common leaving group in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the fused ring structure of the chromenone, with the 3,4-dimethoxyphenyl and benzenesulfonate groups attached at specific positions. The exact structure would need to be confirmed using techniques such as X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the chromenone core and the substituent groups. The benzenesulfonate group is a good leaving group, suggesting that it might undergo substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Applications De Recherche Scientifique
Catalytic Applications
The use of compounds related to 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate in catalysis has been explored. For example, a dimethyltin(IV) compound derived from a similar Schiff base was used as a catalyst for Baeyer–Villiger oxidation, demonstrating effective conversion of ketones to esters or lactones (Martins, Hazra, Silva, & Pombeiro, 2016).
Synthesis of Chromene Derivatives
Research on 2-benzylidene-3-methyl-4-nitro-2,5-dihydrothiophene 1,1-dioxide, a compound with a structure related to the queried chemical, has been conducted to understand its reactions with CH acids. This research has implications for the synthesis of thieno[3,2-b]chromene derivatives (Berestovitskaya, Selivanova, Vakulenko, Efremova, & Berkova, 2009).
Nonlinear Optical Properties
Compounds structurally similar to 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate have been synthesized and evaluated for their nonlinear optical properties. Such studies are crucial for their potential applications in optical limiting (Ruanwas et al., 2010).
Photochromism Studies
Research into the photochromic properties of chromene compounds has been conducted, indicating potential applications in materials science, particularly in the development of photo-responsive materials (Hobley et al., 2000).
Structure Analysis
Studies on compounds like 5,3'-dihydroxy-3,6,7,4',5'-pentamethoxyflavone, which shares structural similarities with the queried compound, have been carried out to understand their crystal structures. This research contributes to the broader understanding of chromene derivatives' molecular arrangement and interactions (Swamy et al., 2006).
Orientations Futures
Mécanisme D'action
Target of action
The compound “3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate” could potentially interact with various biological targets due to its complex structure. For instance, the 3,4-dimethoxyphenyl moiety is found in many biologically active compounds and could interact with various enzymes or receptors .
Propriétés
IUPAC Name |
[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl] benzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O7S/c1-15-19-11-10-17(31-32(26,27)18-7-5-4-6-8-18)14-21(19)30-24(25)23(15)16-9-12-20(28-2)22(13-16)29-3/h4-14H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUYBJUQVCVKUJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OS(=O)(=O)C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-{[3-(3-Bromophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-6-yl]methyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2688972.png)
![(3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl)methyl propionate](/img/structure/B2688974.png)

![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-3-phenylsulfanylpropanamide](/img/structure/B2688976.png)
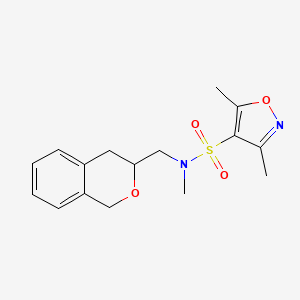
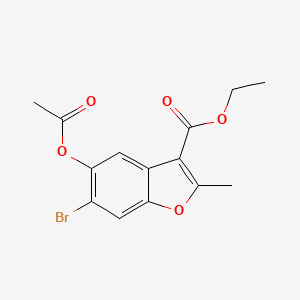
![1-[4-[4-[[(2R,4S)-2-(2,4-difluorophenyl)-2-methyl-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone](/img/structure/B2688980.png)

![N-(3,5-dimethylphenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2688983.png)



